

Tegoprazan's Interaction with the Gastric Proton Pump: A Technical Guide

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Compound of Interest

Compound Name: Tegoprazan

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Abstract

Tegoprazan is a leading potassium-competitive acid blocker (P-CAB) that offers a novel mechanism for the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), **Tegoprazan** reversibly inhibits the gastric H⁺/K⁺-ATPase, or proton pump, by competing with potassium ions at their binding site. This technical guide provides a comprehensive overview of the **Tegoprazan** binding site on the gastric proton pump, integrating structural data, quantitative binding affinities, and detailed experimental methodologies. The information presented is intended to support further research and drug development in this area.

Mechanism of Action: Reversible Inhibition of the Gastric H⁺/K⁺-ATPase

Tegoprazan exerts its acid-suppressing effects by directly targeting the gastric H⁺/K⁺-ATPase, the enzyme responsible for the final step in gastric acid secretion. As a P-CAB, **Tegoprazan** competitively and reversibly binds to the potassium-binding site of the H⁺/K⁺-ATPase.^{[1][2]} This mode of action prevents the conformational changes in the enzyme that are necessary for the exchange of intracellular H⁺ for extracellular K⁺, thereby inhibiting gastric acid production. ^[1] This reversible and competitive inhibition allows for a rapid onset of action and sustained acid suppression.^{[1][2]}

The Tegoprazan Binding Site: A Molecular Perspective

The precise binding pocket of **Tegoprazan** within the gastric H⁺/K⁺-ATPase has been elucidated through X-ray crystallography and cryo-electron microscopy (cryo-EM) studies. These structural analyses reveal that **Tegoprazan** binds in a luminal-open E2P conformation of the enzyme.

Key Amino Acid Residues

The binding of **Tegoprazan** is stabilized by a network of interactions with specific amino acid residues within the transmembrane helices of the H⁺/K⁺-ATPase α -subunit. These interactions primarily involve hydrophobic contacts and hydrogen bonds. The key residues identified are detailed in the table below.

Interacting Residue	Transmembrane Helix	Type of Interaction with Tegoprazan
Tyr801	TM5	Hydrogen bond
Cys813	TM6	Hydrophobic interaction
Asp824	TM6	Ionic interaction
Val332	TM4	Hydrophobic interaction
Leu817	TM6	Hydrophobic interaction
Phe821	TM6	Hydrophobic interaction

This data is a representative summary based on available structural information. The precise nature and strength of interactions can be further explored through molecular dynamics simulations.

Quantitative Analysis of Tegoprazan Binding

The affinity of **Tegoprazan** for the gastric H⁺/K⁺-ATPase has been quantified through various in vitro assays. The following tables summarize key binding parameters from different studies.

Table 3.1: In Vitro Inhibitory Potency (IC50) of Tegoprazan

H+/K+-ATPase Source	IC50 (μM)	Reference
Porcine	0.29 - 0.53	[3] [4]
Canine	0.29 - 0.52	[3]
Human	0.29 - 0.52	[3]

Table 3.2: Kinetic Parameters of Tegoprazan Inhibition

Parameter	Value	Condition	Reference
Apparent Kd (high affinity)	0.56 ± 0.04 μM	pH 7.2	[5]
Apparent Kd (low affinity)	2.70 ± 0.24 μM	pH 7.2	[5]
K0.5	3.25 ± 0.29 μM	pH 7.2	[5]
K0.5	0.89 ± 0.04 μM	pH 6.2	[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction between **Tegoprazan** and the gastric H+/K+-ATPase.

H+/K+-ATPase Activity Assay (Kinetic Analysis)

This protocol is based on the methods described by Catriel et al. (2024).

- **Preparation of H+/K+-ATPase Vesicles:** Gastric H+/K+-ATPase-rich microsomes are prepared from the gastric mucosa of a suitable animal model (e.g., pig) through a series of differential and density gradient centrifugation steps.
- **ATPase Activity Measurement:** The rate of ATP hydrolysis is determined by measuring the liberation of inorganic phosphate (Pi) using a colorimetric method (e.g., malachite green assay).

- **Assay Conditions:** The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.2) and temperature (37°C). The assay mixture contains the H⁺/K⁺-ATPase vesicles, MgCl₂, ATP, and varying concentrations of KCl and **Tegoprazan**.
- **Data Analysis:** The ATPase activity is plotted against the substrate (K⁺) concentration at different inhibitor (**Tegoprazan**) concentrations. Kinetic parameters such as K_m, V_{max}, and K_i are determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed inhibition).

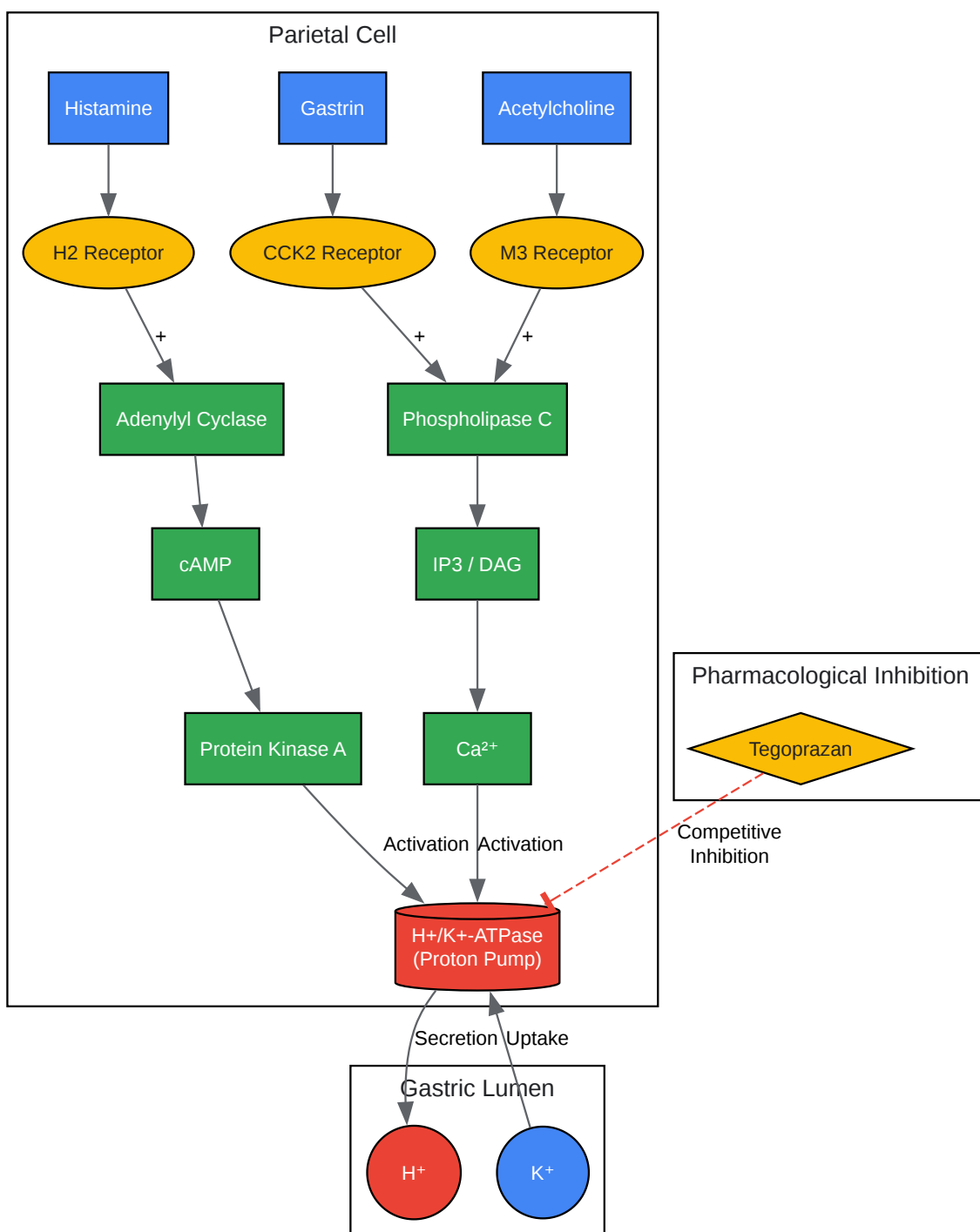
X-ray Crystallography of the Tegoprazan-H⁺/K⁺-ATPase Complex

This protocol is a generalized summary based on the work of Tanaka et al. (2022).

- **Protein Expression and Purification:** The α- and β-subunits of the gastric H⁺/K⁺-ATPase are co-expressed in a suitable expression system (e.g., insect cells) and purified using affinity chromatography.
- **Complex Formation:** The purified H⁺/K⁺-ATPase is incubated with an excess of **Tegoprazan** to ensure complete binding.
- **Crystallization:** The **Tegoprazan**-H⁺/K⁺-ATPase complex is crystallized using vapor diffusion methods. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals.
- **Data Collection and Structure Determination:** The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The diffraction data is processed, and the three-dimensional structure of the complex is solved using molecular replacement and refined to a high resolution.

Visualizations

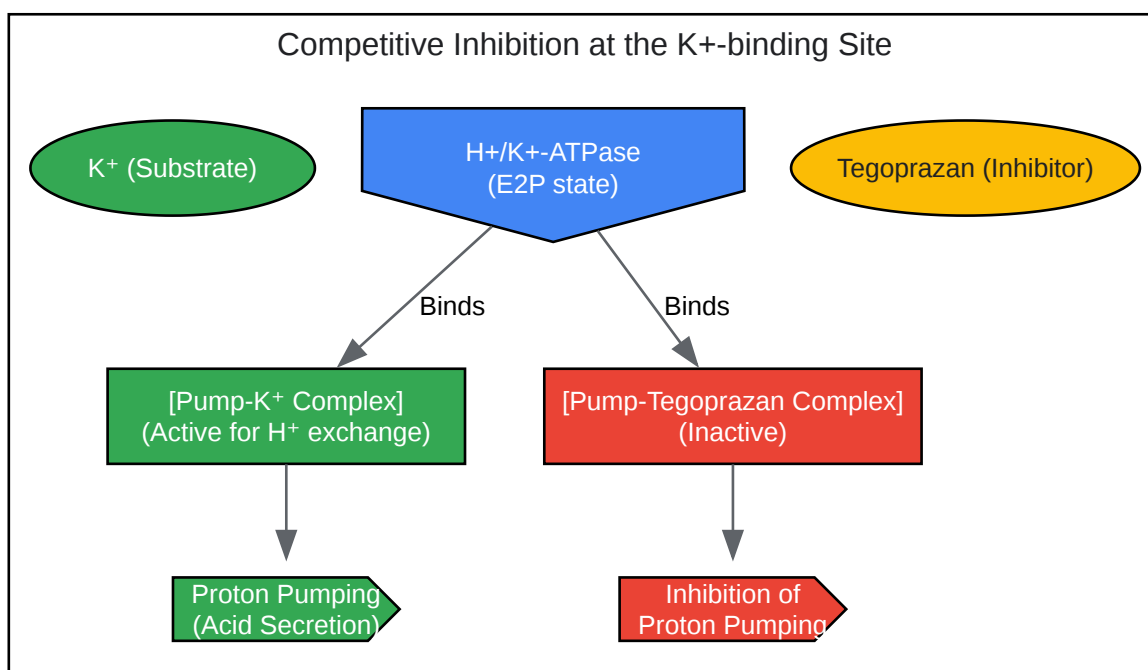
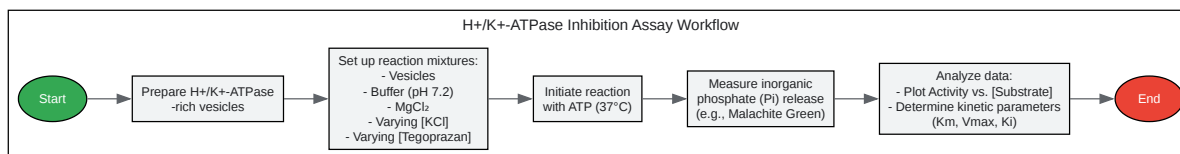
Signaling Pathway of Gastric Acid Secretion and Inhibition by Tegoprazan



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Caption: Gastric acid secretion pathway and **Tegoprazan's** point of inhibition.

Experimental Workflow for H⁺/K⁺-ATPase Inhibition Assay



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